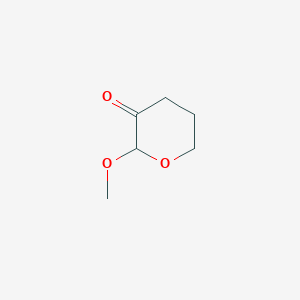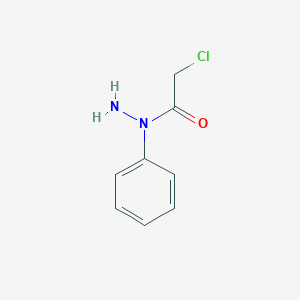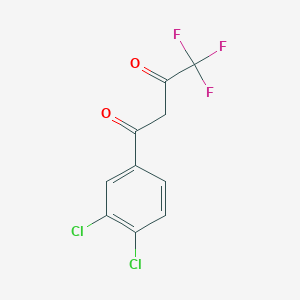
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
説明
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, commonly known as DCTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTD is a yellow crystalline powder that is commonly used as a reagent in organic chemistry reactions.
科学的研究の応用
Antitumor Applications
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its analogues have been studied for their potential in antitumor applications. A study demonstrated that certain analogues exhibit significant antitumor activity, showing promise as therapeutic agents against various cancer cell lines, including melanoma, colon, non-small lung, and breast cancer. Molecular docking studies of these compounds indicate a binding mode similar to known cancer drugs, suggesting a viable pathway for drug development (Al-Suwaidan et al., 2015).
Synthesis of Pharmaceuticals
The compound plays a role in the synthesis of pharmaceuticals. For instance, it is used in the synthesis of Celecoxib, a medication used in the treatment of arthritis. The synthesis process involves the condensation of specific acetophenone derivatives with ethyl trifluoroacetate, demonstrating the compound's utility in pharmaceutical manufacturing (Yong, 2001).
Photopolymerization Monitoring
A derivative of this compound, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, has been evaluated as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. Its ability to shift fluorescence spectrum during polymerization makes it a useful tool for monitoring the progress of these processes in industrial and research settings (Ortyl et al., 2014).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-6-2-1-5(3-7(6)12)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCIVPYZDVHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC(=O)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498635 | |
| Record name | 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
2712-68-7 | |
| Record name | 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



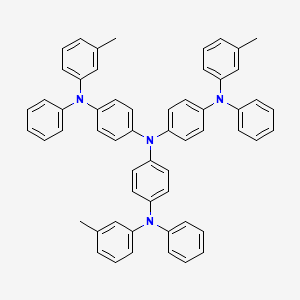
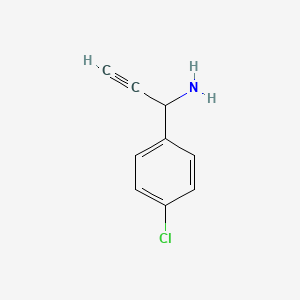
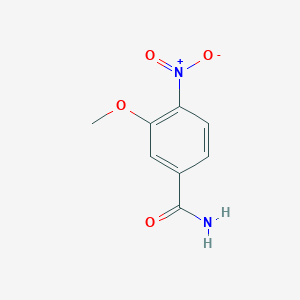
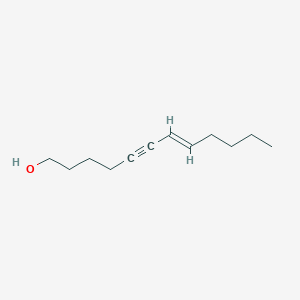
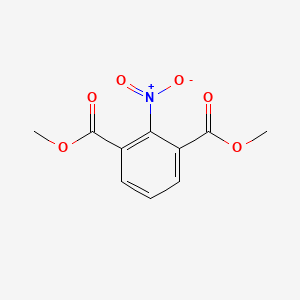
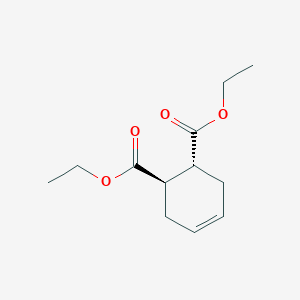
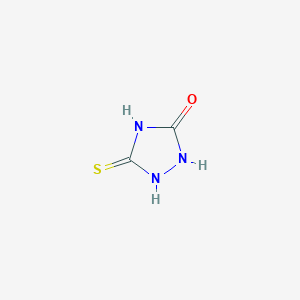
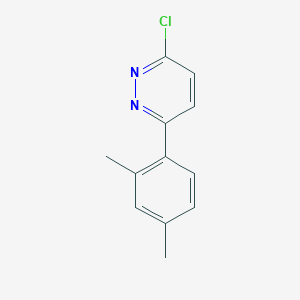
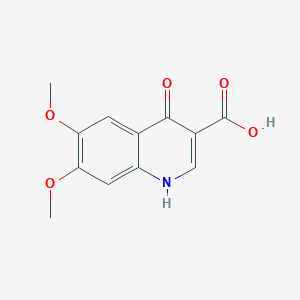
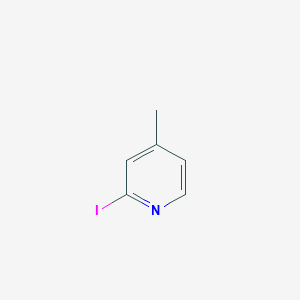
![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)
![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)
